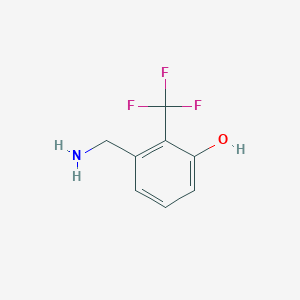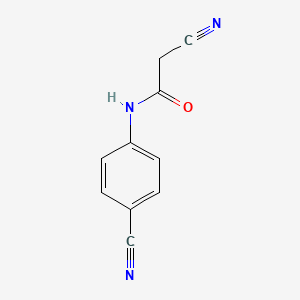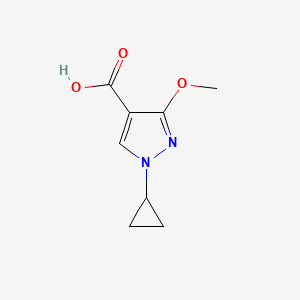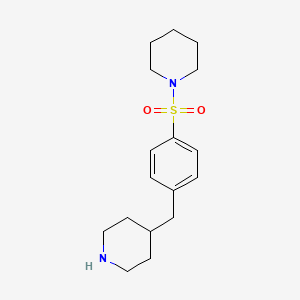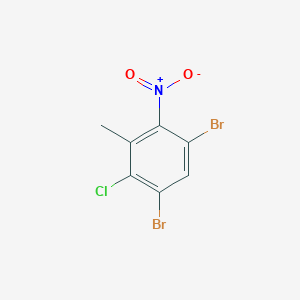
2-Chloro-3,5-dibromo-6-nitrotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dibromo-2-chloro-3-methyl-4-nitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, methyl, and nitro groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dibromo-2-chloro-3-methyl-4-nitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The process can be outlined as follows:
Bromination: Bromine is introduced using bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: Chlorine is added using chlorine gas or a chlorinating agent like sulfuryl chloride.
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst
Industrial Production Methods
Industrial production of 1,5-dibromo-2-chloro-3-methyl-4-nitrobenzene follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dibromo-2-chloro-3-methyl-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH₂) in liquid ammonia.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products
Aminobenzene Derivatives: From the reduction of the nitro group.
Carboxylic Acid Derivatives: From the oxidation of the methyl group.
Applications De Recherche Scientifique
1,5-Dibromo-2-chloro-3-methyl-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,5-dibromo-2-chloro-3-methyl-4-nitrobenzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups (nitro and halogens) and electron-donating groups (methyl) on the benzene ring influences its reactivity and interaction with other molecules. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5-Dibromo-2-chloro-3-methyl-4-(methylsulfonyl)benzene
- 1,5-Dibromo-3-chloro-2,4-difluorobenzene
Uniqueness
1,5-Dibromo-2-chloro-3-methyl-4-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for a wide range of chemical reactions and applications .
Propriétés
Formule moléculaire |
C7H4Br2ClNO2 |
|---|---|
Poids moléculaire |
329.37 g/mol |
Nom IUPAC |
1,5-dibromo-2-chloro-3-methyl-4-nitrobenzene |
InChI |
InChI=1S/C7H4Br2ClNO2/c1-3-6(10)4(8)2-5(9)7(3)11(12)13/h2H,1H3 |
Clé InChI |
FRJPFDXIGQQIFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=C1Cl)Br)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


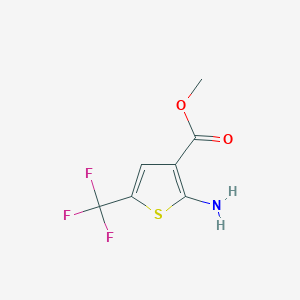

![3-Bromo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12996813.png)

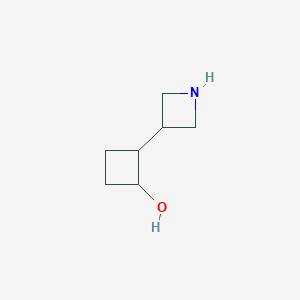
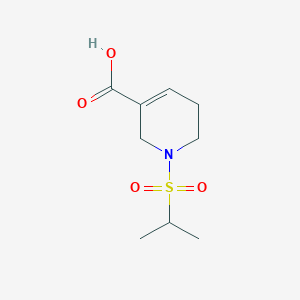


![5-Amino-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12996851.png)

